

An In-depth Technical Guide to Methomyl-d3: Physical and Chemical Properties

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Compound of Interest

Compound Name: Methomyl-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methomyl-d3**, a deuterated isotopologue of the carbamate insecticide Methomyl. This document is intended for use by professionals in research, analytical chemistry, and toxicology who require detailed information for experimental design and data interpretation. **Methomyl-d3** is primarily utilized as an internal standard for the precise quantification of Methomyl in various matrices using mass spectrometry-based techniques.^[1]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Methomyl-d3** are summarized in the table below. These properties are critical for understanding its behavior in analytical systems, including solubility, stability, and chromatographic performance.

Property	Value	Source(s)
Formal Name	N-[[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester	[1]
CAS Number	1398109-07-3	[1][2][3]
Molecular Formula	C ₅ H ₇ D ₃ N ₂ O ₂ S	[1]
Molecular Weight	165.2 g/mol	[1][3]
Appearance	White crystalline solid	[2][4]
Odor	Slight sulfurous odor	[2]
Melting Point	78 - 79 °C	[2]
Solubility	Slightly soluble in Chloroform and Methanol.[1] The non-deuterated form has high water solubility (58 g/L at 25°C).[5][6]	
Stability	Stable for at least 4 years under recommended storage conditions.[1][3]	
Purity (Isotopic)	≥99% deuterated forms (d1-d3); 99 atom % D	[1][3]
SMILES	<chem>CC(SC)=NOC(NC([2H])([2H])[2H])=O</chem>	[1]
InChI	InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3	[1]
InChIKey	UHXUZOCRWCRNSJ-BMSJAHLVSA-N	[1]

Experimental Protocols

Detailed methodologies are crucial for the effective use of **Methomyl-d3** in a laboratory setting. The following sections describe a general synthetic approach and a typical analytical application.

The synthesis of Methomyl involves the reaction of S-methyl-N-hydroxythioacetimidate (MHTA) with methyl isocyanate.^{[4][7]} For the deuterated analogue, **Methomyl-d3**, deuterated methyl isocyanate (CD_3NCO) is used as a key reagent.

General Protocol:

- **Reaction Setup:** S-methyl-N-hydroxythioacetimidate (MHTA) is dissolved in an appropriate solvent, such as methylene chloride or water, within a reaction vessel.^{[4][7]}
- **Addition of Isocyanate:** Deuterated methyl isocyanate (CD_3NCO) is slowly added to the MHTA solution. The reaction is typically conducted at a controlled temperature, for instance, between 50-80°C.^[7]
- **Reaction and Crystallization:** The reaction mixture is held at the set temperature for a period to ensure completion (e.g., 1 hour).^[7] Subsequently, the solution is cooled (e.g., to -5 to 0°C) to induce the crystallization of the **Methomyl-d3** product.^[7]
- **Purification:** The resulting crystals are separated from the solvent via centrifugation or filtration. The solid material is then washed and dried under vacuum to yield the final, purified **Methomyl-d3** product.^[7]

Methomyl-d3 is an ideal internal standard for quantifying Methomyl due to its similar chemical and physical properties but distinct mass, which allows it to be differentiated by a mass spectrometer.^[1] This ensures that any variations during sample preparation, injection, and ionization affect both the analyte and the internal standard similarly, leading to high accuracy.

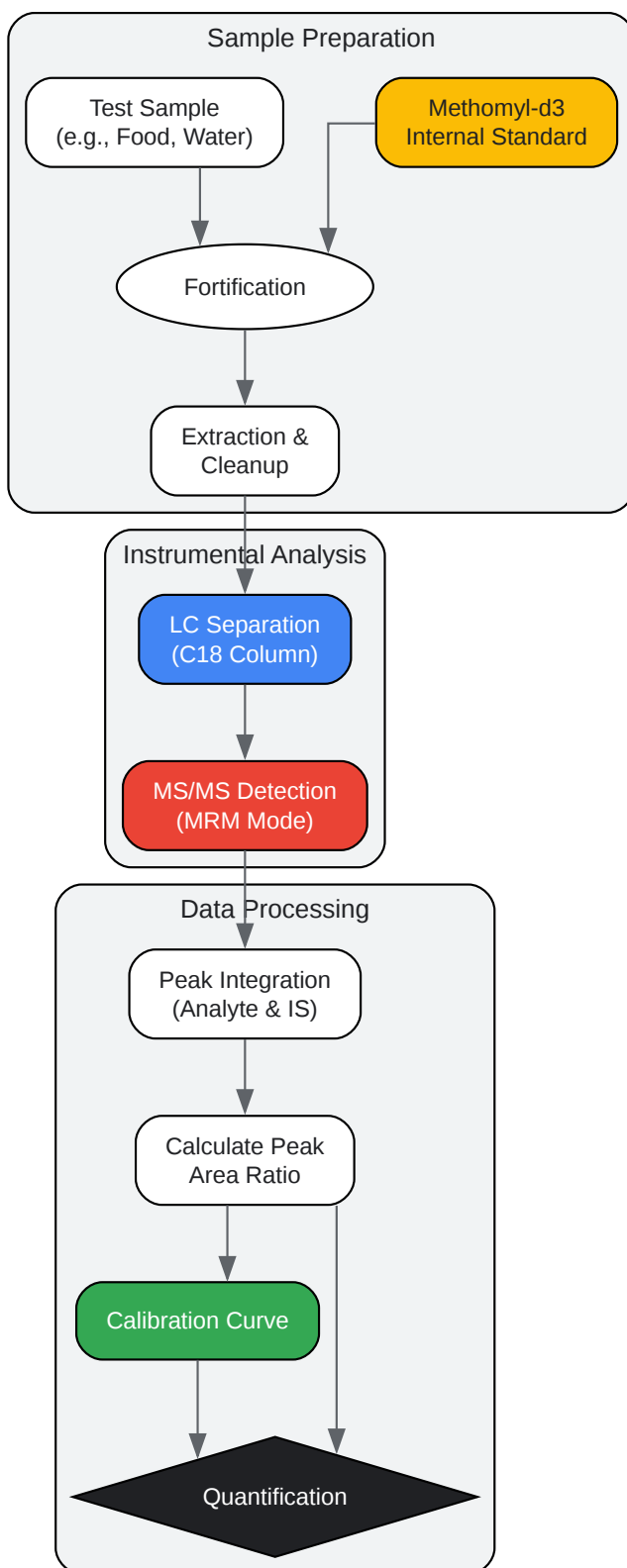
General Protocol for Sample Analysis:

- **Standard Preparation:** Prepare a stock solution of **Methomyl-d3** in a suitable solvent (e.g., acetonitrile). From this, create a working solution at a known concentration (e.g., 100 ng/mL).^[8]

- **Sample Fortification:** Add a precise volume of the **Methomyl-d3** working solution to all samples, calibration standards, and quality control samples.
- **Sample Extraction:** Perform a sample extraction procedure appropriate for the matrix (e.g., QuEChERS for food samples, liquid-liquid extraction for water, or protein precipitation for biological fluids).
- **LC-MS/MS Analysis:** Inject the extracted samples onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
 - **Chromatography:** Use a suitable column (e.g., C18) to chromatographically separate Methomyl from other matrix components.[8]
 - **Mass Spectrometry:** Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for both Methomyl and **Methomyl-d3**.
- **Quantification:** Calculate the ratio of the peak area of the Methomyl transition to the peak area of the **Methomyl-d3** transition. Construct a calibration curve by plotting these ratios against the known concentrations of the calibration standards. Determine the concentration of Methomyl in the unknown samples by interpolating their peak area ratios from this curve.

Diagrams and Workflows

Visual representations of experimental processes can clarify complex methodologies and relationships.



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Caption: Workflow for quantifying Methomyl using **Methomyl-d3** as an internal standard via LC-MS/MS.

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